The core of olorofim's action lies in its targeted inhibition of a critical metabolic pathway. The sequence below details this process.
Figure: this compound inhibits DHODH, blocking pyrimidine synthesis and fungal cell wall formation.
This compound's consequences are profound. It prevents the germination of fungal conidia (spores) and inhibits the polarized growth of hyphae, which is essential for tissue invasion [1]. Prolonged exposure leads to severe morphological abnormalities, including hyphal swelling and eventual cell lysis [1]. The activity of this compound can be reversed in laboratory settings by adding high concentrations (≥5 mM) of exogenous pyrimidines, confirming its target-specific action. However, the concentration of pyrimidines in human serum (∼15 µM) is far too low to counteract its effect in patients, ensuring its efficacy in vivo [1].
This compound demonstrates remarkable fungal selectivity due to structural differences between fungal and human DHODH.
This compound's activity spectrum is defined by its unique mechanism and the presence of its target in different fungi.
| Feature | Description |
|---|---|
| Spectrum of Activity | Active against a broad range of moulds and dimorphic fungi, including Aspergillus species, Lomentospora prolificans, Scedosporium spp., and Coccidioides [1]. |
| Lack of Activity | Lacks activity against yeasts (e.g., Candida) and fungi in the order Mucorales, as their DHODH enzymes have structural variations that prevent this compound binding [1] [3]. |
| Resistance Mutations | Single amino acid substitutions in the DHODH enzyme (e.g., G119C, H116R, V200E) can confer high-level resistance to this compound [4]. These often show cross-resistance to the agrochemical fungicide ipflufenoquin [4]. |
| Resistance Reversal | Exogenous uridine (≥5 mM) can reverse the antifungal effect in vitro, confirming the on-target mechanism [1]. |
The characterization of this compound's mechanism rests on a foundation of robust in vitro and biochemical assays.
In Vitro Susceptibility Testing (MIC Determination)
Biochemical DHODH Enzyme Inhibition Assay
Molecular Dynamics (MD) Simulations
Understanding how this compound interacts with other antifungals is crucial for clinical application. A summary of in vitro combination studies is shown in the table below.
| Antifungal Class | Example Drug | Interaction with this compound |
|---|---|---|
| Mould-active Azoles | Voriconazole, Posaconazole | Unidirectional antagonism; azole MICs unchanged, this compound MICs may increase but remain within wild-type susceptible range [3]. |
| Polyenes | Amphotericin B | Antagonism observed (e.g., in A. niger) [3]. |
| Echinocandins | Caspofungin | Indifference [3]. |
| Allylamines | Terbinafine | Indifference [3]. |
| Yeast-active Azoles | Fluconazole | Indifference; no impact on azole's anti-Candida activity [3]. |
This compound represents a significant advancement in antifungal drug discovery. Its novel mechanism sidesteps common resistance to azoles, making it a vital tool for treating resistant mould infections. Key considerations for its use and future development include:
Olorofim is the first-in-class drug of the orotomides. Its fungicidal activity comes from the reversible inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].
The diagram below illustrates this targeted pathway and its consequences.
This compound inhibits DHODH, blocking pyrimidine synthesis and leading to fungal cell death.
This compound demonstrates a potent and broad spectrum of activity against a wide range of molds and dimorphic fungi, but has no clinically relevant activity against yeasts (e.g., Candida spp., Cryptococcus spp.) or fungi in the order Mucorales [1] [2].
The table below summarizes its in vitro activity against key pathogenic fungi.
| Fungal Pathogen / Group | MIC Range (μg/mL) | Key Context / Comparative Activity |
|---|---|---|
| *Aspergillus* spp. [1] | Not specified | Includes activity against azole-resistant isolates of A. fumigatus and cryptic species. |
| Talaromyces marneffei [3] | 0.0005 - 0.002 | This compound was the most active agent tested in the study (MIC90: 0.0005 μg/mL). |
| Scedosporium* spp. & *Lomentospora prolificans [1] [2] | Not specified | Targets difficult-to-treat infections with limited therapeutic options. |
| *Coccidioides* spp. [1] | Not specified | Activity against dimorphic, endemic fungi. |
| *Fusarium* spp. [1] | Not specified | Activity against various species. |
This compound is an orally available drug and has received multiple regulatory designations from the FDA and EMA, accelerating its development for difficult-to-treat invasive fungal infections [1].
| Development Aspect | Details |
|---|---|
| Developer | F2G Biotech GmbH [1]. |
| Current Status | Phase 3 clinical trial is ongoing (NCT05101187) [1]. |
| FDA Designations | Breakthrough Therapy, Orphan Drug, and Qualified Infectious Disease Product for indications including invasive aspergillosis, lomentosporiosis, scedosporiosis, and coccidiomycosis [1]. |
| EMA Designations | Orphan Drug designation for invasive aspergillosis, scedosporiosis, and invasive scopulariopsis [1]. |
This development pipeline is summarized in the following workflow.
This compound's clinical development is supported by regulatory designations to expedite its progress.
Resistance to this compound, while currently rare, is a critical area of monitoring.
Olorofim is a first-in-class, oral antifungal that acts as a reversible inhibitor of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine-5'-monophosphate (UMP) and subsequent pyrimidine nucleotides required for DNA, RNA, and cell wall biosynthesis [2] [1].
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the specific target of this compound.
De novo pyrimidine biosynthesis pathway and this compound inhibition of DHODH.
Olorofil's high selectivity arises from its strong preference for fungal DHODH, which is only about 30% identical to the human enzyme, resulting in a >2,000-fold lower effectiveness at inhibiting the human homolog [1]. This specificity is crucial for minimizing host toxicity.
This compound demonstrates potent in vitro and in vivo activity against a broad range of difficult-to-treat molds and dimorphic fungi, but lacks activity against yeasts and Mucorales species [1].
The table below summarizes its spectrum and key clinical trial results.
| Category | Details | Source / Reference |
|---|---|---|
| In Vitro Spectrum & Potency | ||
| Aspergillus spp. (including azole-resistant strains) | MIC ≤0.06 µg/mL (greater potency than leading antifungal classes) | [2] |
| Lomentospora prolificans, Scedosporium spp. | Active (key target as often resistant to licensed antifungals) | [3] [1] |
| Coccidioides spp. & other dimorphic fungi | Active | [1] [4] |
| Candida spp., Mucorales | Lacks activity | [1] |
| Clinical Efficacy (Phase 2b) | ||
| Global Response (Day 42) | 28.7% (58/202 patients) | [3] [5] |
| Global Response (Day 84) | 27.2% (55/202 patients) | [3] [5] |
| Global Response (incl. Stable Disease, Day 42) | 75.2% | [3] [5] |
| All-Cause Mortality (Day 84) | 16.3% | [3] [6] |
| Safety Profile | ||
| Most Clinically Significant AE | Drug-induced liver injury: 10% of patients (all resolved with dose modification/discontinuation) | [3] [6] |
| Other Common AE | Gastrointestinal intolerance (10%, mostly mild/moderate) | [3] [6] |
| Regulatory Status | FDA NDA accepted under Priority Review (PDUFA date: 2023). Phase 3 trial (OASIS) ongoing. | [5] [4] |
For researchers, understanding the methods used to discover and characterize this compound is essential. The workflow below outlines the key stages in its development.
Key experimental workflow for orotomide characterization.
Here are detailed methodologies for core experiments:
High-Throughput Screening & Medicinal Chemistry [2]: A library of over 340,000 small molecules was screened for in vitro activity against Aspergillus fumigatus. The initial "F3 series" hits were optimized via structure-activity relationship (SAR) studies to improve potency, pharmacokinetics, and toxicology profiles, leading to F901318 (this compound).
Mechanism of Action Genetic Screen [2]: A multicopy suppressor screen in Aspergillus nidulans identified genes conferring resistance to this compound. Resistant clones were sequenced, revealing that all contained extra copies of the pyrE gene encoding DHODH, thus identifying the drug target.
Enzyme Inhibition and Specificity Assay [2] [1]: The inhibition of fungal DHODH is measured biochemically. Specificity is confirmed by comparing the half-maximal inhibitory concentration (IC₅₀) of this compound for purified fungal DHODH versus human DHODH, demonstrating its strong selectivity for the fungal enzyme.
In Vitro Susceptibility Testing [2]: Minimum Inhibitory Concentrations (MICs) are determined using standardized methods (e.g., broth microdilution) against a wide panel of fungal clinical isolates, including strains resistant to other antifungals.
Reversal of Antifungal Effect [2] [1]: To confirm the mechanism, the antifungal activity of this compound is tested in media supplemented with high concentrations (≥5 mM) of exogenous pyrimidines (uridine, uracil). This reverses the drug's effect, confirming it acts specifically on the de novo synthesis pathway.
In Vivo Efficacy Models [2]: Animal models, such as murine pulmonary aspergillosis, are used. Mice are infected with either azole-sensitive or azole-resistant strains of A. fumigatus and treated with this compound to assess survival and reduction in fungal burden compared to control groups.
This compound's novel mechanism targeting pyrimidine biosynthesis effectively addresses a critical gap in antifungal therapy. Its progression through clinical development highlights its potential to become a key therapeutic option for life-threatening, resistant fungal infections.
Treatment with this compound leads to a range of dramatic structural rearrangements in A. fumigatus hyphae that ultimately cause cell lysis [1] [2]. The table below summarizes the key morphological changes observed:
| Morphological Feature | Observed Change After this compound Treatment | Functional Consequence |
|---|---|---|
| Hyphal Growth | Complete inhibition of germination and polarized hyphal elongation; conidia undergo isotropic swelling [2] [3] | Prevents establishment of invasive, filamentous growth |
| Cell Wall | Increased chitin content; decreased β-1,3-glucan at hyphal tips [1] [3] [4] | Disrupts cell wall integrity and rigidity |
| Septa Formation | Increased septation [1] [3] | Alters hyphal compartmentalization |
| Vacuoles | Significant enlargement [1] [2] [3] | May indicate cell cycle arrest and activation of autophagy |
| Nuclei / Mitosis | Inhibition of mitosis [1] | Arrests the duplication cycle |
| Vesicles | Appearance of unique vesicle-like structures not stained by standard dyes [1] | Suggests formation of abnormal cellular compartments |
| Viability | Hyphal swelling leading to cell lysis and death after prolonged exposure (>24h) [1] [2] | Fungicidal, time-dependent killing |
The morphological changes described above are a direct consequence of this compound's inhibition of a key enzyme in the de novo pyrimidine biosynthesis pathway [3] [4].
The following diagram illustrates this mechanism and its cellular consequences:
The primary data on this compound's morphological effects are derived from sophisticated microscopy techniques.
This protocol allows for the dynamic, real-time observation of changes in living hyphae.
This method assesses the potential for resistance development and identifies common resistance mutations.
pyrE gene (which encodes DHODH) of resistant mutants is sequenced. This has identified a hotspot for resistance mutations at amino acid position G119 (e.g., G119V, G119C) and other loci like H116R and V200E [6] [7].
The following workflow and details are reconstructed from a 2018 research study that explicitly used the EUCAST E.Def 9.3.1 reference method for testing olorofim susceptibility against molds [1].
Diagram Title: this compound Susceptibility Testing Workflow
The investigation addressed several critical technical aspects of the EUCAST method [1]:
The following table summarizes the MIC data obtained from testing 298 contemporary clinical mold isolates, demonstrating the potent in vitro activity of this compound [1].
| Mold Isolate Group | Number of Isolates | This compound Modal MIC (mg/L) | This compound MIC Range (mg/L) |
|---|---|---|---|
| Aspergillus species (various) | 275 | 0.06 | < 0.004 – 0.25 |
| Dermatophytes | 3 | - | 0.03 – 0.06 |
| Fusarium proliferatum | Not specified | - | 0.016 (full inhibition) |
| Fusarium solani | Not specified | - | 1 – 2 (50% growth inhibition) |
| Fusarium dimerum | Not specified | - | No inhibition |
While the study provides a detailed application of E.Def 9.3.1, the official EUCAST resources have been updated. For definitive and current testing protocols, please refer to the primary source:
This compound (formerly F901318) represents the first member of the orotomide class of antifungal agents, exhibiting a novel mechanism of action that distinguishes it from existing antifungal classes. As antifungal resistance continues to escalate globally, particularly to azole compounds, the development of standardized susceptibility testing methods for novel agents like this compound becomes imperative for both clinical management and antimicrobial surveillance. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method provides a standardized framework for assessing the in vitro activity of antifungal agents against filamentous fungi, enabling reproducible and comparable results across different laboratories. This compound demonstrates potent activity against a broad spectrum of filamentous fungi, including Aspergillus species, dermatophytes, and other opportunistic molds, while notably lacking activity against yeasts and Mucorales species due to fundamental differences in the drug target enzyme [1].
The significance of establishing robust susceptibility testing protocols for this compound is underscored by the increasing prevalence of infections caused by resistant molds and the limited therapeutic options available for difficult-to-treat fungi such as Lomentospora prolificans, Scedosporium species, and azole-resistant Aspergillus fumigatus. This compound has been granted orphan drug designation by both the FDA and EMA for various invasive fungal infections, highlighting its importance in addressing unmet medical needs in medical mycology [1]. This document provides detailed application notes and protocols for the implementation of CLSI broth microdilution methods specifically adapted for this compound susceptibility testing of mold isolates, incorporating essential technical considerations and recent evidence-based developments.
This compound is a novel antifungal agent that belongs to the orotomide class, representing the first inhibitor of fungal dihydroorotate dehydrogenase (DHODH). This small molecule compound exhibits favorable pharmacological properties including oral bioavailability, which distinguishes it from many currently available antifungal agents that require intravenous administration. This compound has progressed through clinical trials and has received orphan drug designation from regulatory agencies including the FDA and EMA for the treatment of invasive aspergillosis, lomentosporiosis, scedosporiosis, and other rare mold infections [1]. The compound demonstrates predictable pharmacokinetics and has shown promising efficacy in ongoing clinical trials, positioning it as a valuable addition to the antifungal armamentarium.
The mechanism of action of this compound involves inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Specifically, DHODH catalyzes the fourth step in this pathway—the conversion of dihydroorotate to orotate. Olorofil acts as a reversible inhibitor that binds to the N-terminal helical domain of fungal DHODH, preventing the reoxidation of the dihydroflavin mononucleotide (FMNH2) cofactor essential for the catalytic reaction [1]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are essential precursors for cellular processes including RNA and DNA synthesis.
UTP is particularly vital for the biosynthesis of UDP-sugars, which serve as substrates for chitin synthetase and 1,3-β-D-glucan synthase—pivotal enzymes responsible for the synthesis of key fungal cell wall components. The disruption of these essential cellular processes explains the morphological changes observed in fungi exposed to this compound, including inhibition of conidial germination, suppression of polarized hyphal growth, hyphal swelling, and eventually cellular lysis after prolonged exposure [1]. Importantly, human DHODH is only approximately 30% identical to its fungal homolog and is inhibited 2000-fold less effectively by this compound, accounting for its selective toxicity against fungal pathogens [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Drug Class | Orotomide (first-in-class) |
| Molecular Target | Dihydroorotate dehydrogenase (DHODH) |
| Target Pathway | De novo pyrimidine biosynthesis |
| Spectrum of Activity | Broad against molds including Aspergillus, Scedosporium, Lomentospora; no activity against yeasts or Mucorales |
| Administration Route | Oral |
| Development Status | Phase 3 clinical trials |
| Regulatory Designations | Orphan drug (FDA/EMA), Qualified Infectious Disease Product (FDA), Breakthrough Therapy (FDA) |
This compound demonstrates a distinctive and targeted spectrum of antifungal activity that differentiates it from currently available antifungal agents. Its activity encompasses a broad range of filamentous fungi but excludes certain fungal groups based on fundamental differences in the drug target enzyme. Understanding this spectrum is crucial for appropriate application of susceptibility testing and potential therapeutic use.
The antifungal activity profile of this compound includes potent inhibition of Aspergillus species, including both azole-susceptible and azole-resistant isolates, with modal MIC values typically ranging from 0.06 mg/L for various Aspergillus species [2]. Additionally, this compound exhibits strong activity against dermatophytes, including terbinafine- and multidrug-resistant Trichophyton species, with modal MIC values as low as 0.008 mg/L reported for some Trichophyton mentagrophytes/interdigitale isolates [3]. The agent also demonstrates efficacy against other rare but clinically significant molds including Scedosporium species, Lomentospora prolificans, Penicillium, and Talaromyces species, with geometric mean MICs of 0.027 mg/L reported for Penicillium and Talaromyces species [3].
Notably, this compound lacks appreciable activity against Candida species, Cryptococcus neoformans, and fungi belonging to the order Mucorales due to structural differences in the DHODH enzyme target in these organisms [1]. Additionally, variable activity has been observed against Fusarium species, with good inhibition of F. proliferatum (MIC 0.016 mg/L) but limited activity against F. solani (50% growth inhibition at 1-2 mg/L) and no inhibition of F. dimerum [2]. Interestingly, no in vitro activity has been observed against Alternaria alternata [3].
Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Organism | MIC Range (mg/L) | Modal MIC (mg/L) | Activity Notes |
|---|---|---|---|
| Aspergillus fumigatus (azole-S) | <0.004 - 0.25 | 0.06 | Includes wild-type and Cyp51A mutants |
| Aspergillus fumigatus (azole-R) | 0.004 - 0.03 | 0.06 | Activity maintained against TR34/L98H mutants |
| Cryptic Aspergillus species | 0.004 - 0.03 | NA | Low MICs across various cryptic species |
| *Trichophyton* species | 0.004 - 0.125 | 0.008 | Includes terbinafine-resistant isolates |
| *Penicillium/Talaromyces* species | 0.004 - 0.125 | NA | GM MIC 0.027 mg/L |
| *Scedosporium* species | 0.016 - 0.03 | NA | Active against S. apiospermum and S. prolificans |
| Fusarium proliferatum | 0.016 | 0.016 | Consistent activity |
| Fusarium solani | >1 - 2 | NA | 50% growth inhibition at 1-2 mg/L |
| Alternaria alternata | >4 | >4 | No appreciable activity |
| Mucorales species | >4 | >4 | No activity due to target differences |
| *Candida* species | >8 | >8 | No activity due to target differences |
The CLSI broth microdilution reference method provides a standardized procedure for determining the minimum inhibitory concentrations (MICs) of antifungal agents against filamentous fungi. The method is based on the visual assessment of fungal growth inhibition in microdilution trays containing serial dilutions of this compound in a defined culture medium. When properly performed, this assay generates reproducible MIC values that can be used for resistance surveillance, epidemiological studies, and in special cases, to guide antifungal therapy when correlated with clinical outcomes [4]. This method is applicable to a wide range of clinically relevant molds including Aspergillus species, Fusarium species, dermatophytes, and other filamentous fungi with established testing conditions.
Preparation of Drug Dilutions:
Inoculum Standardization:
Inoculation and Incubation:
Reading and Interpretation:
Implementing appropriate quality control measures is essential for ensuring the reliability and reproducibility of this compound susceptibility testing results. The CLSI M38 document provides comprehensive guidelines for quality control of broth microdilution testing of filamentous fungi, which can be adapted specifically for this compound testing [4].
Routine quality control should include testing of reference strains with known susceptibility profiles to monitor the performance of the testing system. Recommended QC strains include Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304, which have established MIC ranges for various antifungal agents [4]. While specific QC ranges for this compound are still being established through multi-laboratory studies, available data indicate that expected MICs for A. fumigatus ATCC 204305 typically range from 0.03 to 0.06 mg/L when tested using standardized methods [2].
Interlaboratory reproducibility should be monitored, with expected MIC results for QC strains within ±2 dilutions of the modal MIC. Additional validation parameters include:
Table 3: Quality Control Parameters for this compound Broth Microdilution Testing
| QC Parameter | Specification | Acceptance Criteria |
|---|---|---|
| QC Strains | A. fumigatus ATCC 204305, A. flavus ATCC 204304 | MIC within expected range |
| Inoculum Density | 0.5-2.5 × 10⁴ CFU/mL (most molds), 0.5-2.5 × 10³ CFU/mL (dermatophytes) | Colony count verification |
| Medium pH | RPMI-1640 with MOPS buffer | 7.0 ± 0.1 |
| Incubation Conditions | 35°C, ambient air, humid environment | 48-72 hours based on growth |
| Endpoint Definition | 100% growth inhibition | Visual comparison to growth control |
| Inter-reader Variability | Independent reading by two trained technologists | ≥90% within ±1 dilution |
| Inter-laboratory Reproducibility | Testing of reference panels | ≥95% within ±2 dilutions |
The interpretation of this compound MIC values requires careful consideration of several factors specific to this antifungal agent. The MIC endpoint for this compound is defined as complete (100%) inhibition of visual growth compared to the drug-free growth control well [2]. This endpoint differs from some other antifungal agents where partial inhibition is considered, and aligns with the endpoint definitions used for azole antifungals against molds. Currently, established clinical breakpoints for this compound are not yet available, as the agent remains under clinical investigation. However, epidemiological cutoff values (ECOFFs) can be used to distinguish wild-type isolates (those without acquired resistance mechanisms) from non-wild-type isolates that may harbor resistance mechanisms.
Based on available literature, the wild-type upper limit for most Aspergillus species, including A. fumigatus, is 0.25 mg/L, meaning that isolates with MIC values ≤0.25 mg/L are considered wild-type, while those with MIC values >0.25 mg/L may possess resistance mechanisms [2]. For dermatophytes, wild-type populations typically exhibit MIC values ≤0.125 mg/L [3]. These ECOFF values provide a useful framework for detecting emerging resistance and should be incorporated into surveillance studies and susceptibility reports.
Recent evidence regarding combination therapy involving this compound has revealed important interactions that should be considered when interpreting susceptibility data. Studies evaluating this compound in combination with other antifungal classes have demonstrated:
These interactions suggest that combination therapy with mould-active azoles may not be advantageous and could potentially reduce this compound efficacy, particularly against some species. This information should be considered when interpreting susceptibility results in clinical contexts where combination therapy might be contemplated.
Several technical factors specific to this compound testing require special attention to ensure accurate and reproducible results:
The implementation of this standardized protocol for this compound susceptibility testing using CLSI broth microdilution methodology will facilitate the generation of reliable and comparable data across different laboratories, supporting both clinical management and resistance surveillance activities as this promising antifungal agent progresses through clinical development and toward potential regulatory approval.
Scedosporium spp. and Lomentospora prolificans are emerging fungal pathogens notorious for their intrinsic resistance to multiple antifungal drugs [1] [2]. Infections are particularly severe in immunocompromised patients, such as those who have undergone hematopoietic stem cell or lung transplantation, and are associated with high mortality rates [3] [2] [4].
The table below summarizes the in vitro resistance profiles of Lomentospora prolificans, highlighting the urgent need for new therapeutic options:
| Antifungal Agent | Reported MIC90 or MIC Value | Susceptibility Interpretation |
|---|---|---|
| Voriconazole | >16 µg/mL [1] | Resistant |
| Itraconazole | >16 µg/mL [1] | Resistant |
| Posaconazole | >16 µg/mL [1] | Resistant |
| Isavuconazole | >16 µg/mL [1] | Resistant |
| Amphotericin B | >16 µg/mL [3] [1] | Resistant |
| Terbinafine | >64 µg/mL [1] | Resistant |
| Micafungin | MEC90 >8 µg/mL [1] | Resistant |
While Olorofim-specific data was not available, established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundational protocols for testing filamentous fungi.
| Organization | Relevant Document | Scope and Application |
|---|---|---|
| CLSI | M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Ed. [5] | Reference method for broth dilution testing of conidium (spore)-forming molds, including Scedosporium. |
| CLSI | M57S: Epidemiological Cutoff Values (ECVs) for Antifungal Susceptibility Testing, 4th Ed. [5] | Provides ECVs to detect non-wild-type isolates with acquired resistance mechanisms. |
| EUCAST | EUCAST AFST Methods [6] | Develops and standardizes broth microdilution methods and clinical breakpoints for fungi in Europe. |
The following workflow outlines the general process for conducting antifungal susceptibility testing based on these standard guidelines:
Given the high mortality of these infections, research is exploring several avenues:
To establish a robust testing protocol for this compound, you would need to integrate the novel drug into the standard framework. Key considerations include:
I hope this detailed background on the resistance patterns and standardized testing frameworks provides a solid foundation for your work. Should you require information on the specific mechanism of action of this compound or further clinical case studies, please feel free to ask.
This compound (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action that distinguishes it from currently available antifungal classes. As a dihydroorotate dehydrogenase (DHODH) inhibitor, this compound disrupts de novo pyrimidine biosynthesis in fungi, preventing DNA/RNA synthesis and ultimately leading to fungal cell death. This molecular target exhibits significant specificity for fungal versus human DHODH (approximately 2000-fold selective inhibition), providing a favorable therapeutic window [1]. The emergence of azole-resistant Aspergillus fumigatus and the increasing incidence of infections caused by multiresistant cryptic Aspergillus species have created an urgent need for new antifungal classes with novel mechanisms of action [2] [3].
The therapeutic significance of this compound extends beyond its novel mechanism to its broad activity against difficult-to-treat molds, including azole-resistant Aspergillus fumigatus, various dermatophytes, and endemic dimorphic fungi [1] [3]. Particularly noteworthy is its activity against species that are intrinsically less susceptible to current antifungals, such as Aspergillus nidulans and Aspergillus tanneri, which pose significant treatment challenges in immunocompromised patients, especially those with chronic granulomatous disease (CGD) [2]. The completed Phase II clinical trial and ongoing Phase III trial (NCT05101187) position this compound as a promising therapeutic agent for invasive fungal infections refractory to existing treatments [4] [1].
Table 1: Survival Rates of this compound-Treated Mice in Aspergillosis Models
| Aspergillus Species | Mouse Model | Treatment Regimen | Survival Rate (%) | Control Survival (%) |
|---|---|---|---|---|
| A. fumigatus (B5233) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 81% | <10% |
| A. nidulans (M24) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 88% | <10% |
| A. tanneri (NIH1004) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 80% | <10% |
| A. fumigatus (B5233) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 88% | <10% |
| A. nidulans (M24) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 63% | <10% |
| A. tanneri (NIH1004) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 75% | <10% |
Comprehensive studies have demonstrated that this compound significantly improves survival in both neutropenic CD-1 mice and mice with chronic granulomatous disease (CGD) when challenged with various Aspergillus species [2] [5]. The consistent survival advantage across different immunodeficiency models and fungal pathogens highlights the robust therapeutic potential of this compound. Importantly, the efficacy of this compound was independent of the triazole MICs of the infecting Aspergillus strains, indicating its potential value in treating azole-resistant aspergillosis [2].
Table 2: Fungal Burden and Inflammatory Marker Reduction Post-Olorofim Treatment
| Parameter | A. fumigatus | A. nidulans | A. tanneri |
|---|---|---|---|
| Galactomannan Suppression | Significant | Significant | Significant |
| Fungal DNA Burden (Kidney) | Significant reduction | Significant reduction | Significant reduction |
| Histopathological Findings | Limited inflammatory foci, rare fungal elements | Limited inflammatory foci, rare fungal elements | Limited inflammatory foci, rare fungal elements |
| Control Group Findings | Abundant fungal filaments | Abundant fungal filaments | Abundant fungal filaments |
This compound treatment resulted in significant suppression of galactomannan levels across all three Aspergillus species tested, indicating reduced fungal burden [2] [5]. This biomarker response correlated with reduced fungal DNA burden in organs throughout the experimental period. Histopathological examination of tissues from this compound-treated mice revealed only a limited number of inflammatory foci with few or no detectable fungal elements, in stark contrast to control groups that showed abundant fungal filaments [2]. These findings demonstrate the potent fungicidal activity of this compound in vivo against a spectrum of Aspergillus species, including those known to be less susceptible to currently available antifungals.
Animal Model Preparation:
Neutropenic CD-1 Mouse Model: Render mice neutropenic via intraperitoneal administration of cyclophosphamide (150 mg/kg) at day -4 and day -1 prior to infection, supplemented with subcutaneous cortisone acetate (200 mg/kg) on day -1 to enhance susceptibility to Aspergillus infection [2].
Chronic Granulomatous Disease (CGD) Model: Utilize gp91phox-deficient (gp91-/-) mice that lack a functional NADPH oxidase complex, mimicking the human CGD immunodeficient state. No additional immunosuppression is required for this model [2].
Infection Protocol:
Dosing Formulation and Administration:
Monitoring and Endpoint Assessment:
Table 3: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration
| Dose (mg/kg) | Cmax (ng/mL) | Cmin (ng/mL) | Tmax (h) | AUC0-8 (ng·h/mL) |
|---|---|---|---|---|
| 2.5 | 1,345 | 185 | 0.5 | 4,399 |
| 5 | 2,860 | 122 | 0.5 | 8,478 |
| 10 | 5,220 | 986 | 0.5 | 16,840 |
| 15 | 5,280 | 1,560 | 0.5 | 27,244 |
| 20 | 4,000 | 2,355 | 2 | 28,475 |
Pharmacokinetic studies demonstrate that this compound exhibits linear pharmacokinetics in the dose range of 2.5-15 mg/kg, with the area under the curve (AUC) correlating significantly with dose in a linear fashion (R = 0.96) [2]. The time to maximum concentration (Tmax) occurs rapidly within 0.5 hours of dosing for doses up to 15 mg/kg. Importantly, at the efficacious dose of 15 mg/kg q8h, the minimum plasma concentration (Cmin) remains well above the level required for efficacy (100-300 ng/mL) as established in other murine models [2].
The pharmacokinetic profile supports the every-8-hour dosing regimen, maintaining concentrations above the target threshold throughout the dosing interval. The maximum concentration (Cmax) achieved at the 15 mg/kg dose is 5,280 ng/mL, substantially higher than the MIC values for susceptible Aspergillus species (typically 0.008-0.062 μg/mL), providing a favorable pharmacodynamic profile for eradication of infection [2].
Recent in vitro studies have revealed important considerations for this compound use in combination with other antifungal agents. Unidirectional antagonism has been observed between this compound and mold-active azoles (voriconazole, posaconazole, isavuconazole), with the strongest effect noted in A. niger [4]. In these combinations, azole MIC values remain unaffected, but this compound MIC values increase, though they typically remain within wild-type distributions [4].
This antagonism may have clinical relevance, as demonstrated in a recent investigation of this compound pharmacodynamics in combination with posaconazole in vivo. While antagonism between the two agents was observed in a murine model challenged with an azole-susceptible A. fumigatus strain, combination therapy still achieved greater therapeutic effects than either monotherapy [4]. However, for azole-resistant strains, only this compound monotherapy effectively suppressed infection, suggesting that combination approaches should be avoided in this context [4].
Notably, this compound demonstrates indifference when combined with terbinafine or caspofungin across all tested isolates, providing potential alternative combination strategies [4]. Additionally, despite its lack of activity against Candida species, this compound does not interfere with the anti-Candida activity of fluconazole or voriconazole, allowing for co-administration without loss of azole effect against yeast pathogens [4].
The compelling efficacy data from murine models positions this compound as a promising therapeutic candidate for several challenging clinical scenarios:
Azole-resistant Aspergillus infections: this compound demonstrates potent activity against Aspergillus fumigatus isolates with various resistance mechanisms, including TR34/L98H and G138C Cyp51A mutations [4] [3]. Its efficacy is unrelated to triazole MICs, making it particularly valuable in regions with high rates of environmental azole resistance [2].
Infections in Chronic Granulomatous Disease: The significant activity against A. nidulans is especially relevant for CGD patients, who are particularly susceptible to invasive infections with this species that are often refractory to conventional antifungal therapy [2] [6].
Infections by Rare and Multidrug-Resistant Molds: this compound shows promising activity against difficult-to-treat molds including Scedosporium species, Lomentospora prolificans, and various dermatophytes, expanding treatment options for these rare but devastating infections [1] [3].
The ongoing Phase III clinical trial (NCT05101187) will provide critical data on this compound's efficacy and safety in human patients with invasive fungal infections, potentially establishing a new standard of care for infections with limited treatment options [4] [1].
Diagram 1: In vivo efficacy evaluation workflow for this compound in murine aspergillosis models
Diagram 2: this compound mechanism of action and cellular effects
Olorofim's novel mechanism disrupts a fundamental fungal metabolic pathway, offering a new line of attack against resistant pathogens.
The following diagram illustrates the mechanism of action and its consequences on the fungal cell.
This compound exhibits a targeted and clinically valuable spectrum of activity, particularly against molds that are difficult to treat with existing antifungals.
Clinical data from a Phase 2b study (NCT03583164) supports the efficacy and tolerability of this compound in a high-need population with limited or no treatment options [2].
Efficacy Outcomes: The primary endpoint was a global response (a composite of clinical, radiological, and mycological responses) assessed by a Data Review Committee.
| Time Point | Global Response (Success) | Global Response (including Stable Disease) | Clinical Response Alone |
|---|---|---|---|
| Day 42 | 28.7% (58/202) | 75.2% (152/202) | 59.9% (121/202) |
| Day 84 | 27.2% (55/202) | 63.4% (128/202) | 54.0% (109/202) |
Safety and Tolerability:
For researchers characterizing fungal isolates, here are key methodologies cited in the clinical development of this compound.
Protocol 1: Reference Broth Microdilution Testing This method was used to determine the MIC of this compound against a clinical isolate of L. prolificans in a case study [3].
Protocol 2: In Vitro Susceptibility Reversal Assay This assay confirms that the antifungal activity of this compound is specifically due to the inhibition of the pyrimidine pathway [1].
For scientists integrating this compound into R&D programs, consider these points.
The journey toward full regulatory approval for this compound is ongoing.
This compound, with its novel mechanism of action, targeted spectrum, and oral bioavailability, represents a pivotal addition to the antifungal arsenal. It addresses a critical unmet need for patients with invasive infections caused by resistant and rare molds. While regulatory approval is pending, the compelling clinical data and specialized designations underscore its potential to become a cornerstone for treating these life-threatening fungal diseases.
This compound (formerly F901318) represents the first novel antifungal class developed in the past 20 years, with a unique mechanism of action distinct from currently available antifungal classes [1] [2]. It is the first member of the orotomide class of antifungals to be evaluated clinically for the treatment of invasive mold infections [1].
This compound acts as a reversible inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo synthesis of pyrimidine [1] [3]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), leading to several cascading effects [1] [3]:
The following diagram illustrates the mechanism of action of this compound and its cellular consequences:
This compound exhibits a unique and targeted spectrum of activity, which is crucial for understanding its clinical application [1] [3].
Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens
| Organism Category | Representative Pathogens | This compound Activity | Notes |
|---|---|---|---|
| Molds | Aspergillus fumigatus (including azole-resistant strains), A. nidulans, A. tanneri [4] | Active | Consistent activity against various Aspergillus species, including those rare in CGD patients [4] |
| Scedosporium spp., Lomentospora prolificans [1] [5] | Active | Intrinsically resistant to multiple available antifungals [5] | |
| Fusarium spp. [1] | Variable | Species-specific activity | |
| Dimorphic Fungi | Coccidioides spp., Histoplasma spp., Blastomyces spp. [1] | Active | - |
| Yeasts | Candida spp., Cryptococcus spp. [1] [3] | Not Active | - |
| Mucorales | Rhizopus, Mucor [1] [3] | Not Active | Due to phylogenetic differences in DHODH enzyme [5] |
While no intrinsic resistance to this compound was found in a large screen of 975 clinical A. fumigatus isolates, resistance can be acquired through mutations in the pyrE gene encoding DHODH [6]. Key resistance mutations include:
The frequency of acquired this compound resistance development in A. fumigatus is reported to be higher than for voriconazole but lower than for itraconazole [6].
Clinical data from a phase 2b study demonstrate the real-world potential of this compound for treating invasive fungal diseases in patients with limited therapeutic options [5] [8].
Table 3: Clinical Outcomes from a Phase 2b Study of this compound (n=202)
| Parameter | Day 42 | Day 84 |
|---|---|---|
| Global Response Rate (Success) | 28.7% | 27.2% |
| Global Response (including Stable Disease) | 75.2% | 63.4% |
| Clinical Response Rate | 59.9% | 54.0% |
| All-Cause Mortality | 11.9% | 16.3% |
Data sourced from [8]
Given the emerging evidence of cross-resistance between this compound and the agrochemical ipflufenoquin, environmental surveillance and stewardship will be critical to preserve the clinical efficacy of this novel agent [7].
This compound represents a significant advancement in antifungal therapy, offering a novel mechanism of action, a favorable oral formulation, and potent activity against a range of difficult-to-treat mold infections, including azole-resistant Aspergillus. The provided application notes and protocols offer a foundation for researchers and drug development professionals to further investigate and utilize this promising agent.
Invasive fungal infections pose a significant threat to public health, with Aspergillus fumigatus representing one of the most prevalent mold pathogens globally. The emergence of azole resistance in A. fumigatus has become a critical concern in clinical mycology, driven by both environmental fungicide exposure and long-term antifungal use in patients. Azole resistance is associated with nearly doubled mortality rates in invasive aspergillosis, rising from approximately 40% to 80% according to recent surveillance data [1] [2]. This alarming trend has created an urgent need for novel antifungal agents with distinct mechanisms of action that circumvent existing resistance mechanisms. This compound (formerly F901318) represents the first member of the orotomide class of antifungals to reach advanced clinical development, offering a promising therapeutic alternative for infections caused by azole-resistant Aspergillus fumigatus and other difficult-to-treat molds [3] [4].
This compound's clinical development has been accelerated through various regulatory designations, including FDA Breakthrough Therapy status for invasive aspergillosis, lomentosporiosis, and scedosporiosis (November 2019), and orphan drug designations from both the FDA and EMA for multiple invasive fungal infections [4] [2]. Its unique mechanism of action, favorable safety profile, and oral bioavailability position this compound as a potential cornerstone for managing resistant mold infections in the future. These application notes provide researchers and clinical scientists with comprehensive experimental protocols and efficacy data supporting this compound's use against azole-resistant A. fumigatus.
This compound exerts its antifungal activity through a novel mechanism that distinguishes it from all currently approved antifungal classes. It functions as a potent and selective inhibitor of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway [3] [4]. This enzyme is essential for the conversion of dihydroorotate to orotate, a critical precursor in the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) [2].
The inhibition of pyrimidine biosynthesis by this compound has pleiotropic effects on fungal cellular processes:
Disruption of cell wall integrity: UTP is required for the synthesis of UDP-sugars, which serve as essential substrates for chitin synthase and 1,3-β-D-glucan synthase – key enzymes responsible for synthesizing critical fungal cell wall components [3] [2]. This compound exposure leads to significant reductions in 1,3-β-D-glucan at hyphal tips and peripheral mycelium, while simultaneously increasing chitin content as a compensatory mechanism [3].
Inhibition of nucleic acid synthesis: Pyrimidines are essential precursors for DNA and RNA synthesis; their depletion disrupts cell cycle progression and mitosis [3] [2]. Time-lapse microscopy demonstrates that this compound immediately slows hyphal elongation upon exposure, with prolonged treatment (34 hours) leading to hyphal swelling and eventual cell lysis after approximately 120 hours [4] [2].
Morphological alterations: this compound treatment induces increased septation, reduced hyphal compartment size, and significant vacuolar enlargement, potentially reflecting activation of autophagy pathways and cell cycle arrest in response to nutrient stress [3] [2].
A critical advantage of this compound lies in its selective targeting of fungal DHODH. The human DHODH enzyme shares only approximately 30% identity with its fungal counterpart, resulting in a 2000-fold reduced susceptibility to this compound inhibition, which translates to a favorable therapeutic window [4] [2]. Furthermore, while fungi can potentially scavenge pyrimidines from the environment, the concentrations required to reverse this compound's activity (≥5 mM) far exceed physiological levels in human serum (~15 μM), making this bypass mechanism clinically irrelevant [2].
The diagram above illustrates this compound's unique mechanism of action, highlighting its specific inhibition of the fungal pyrimidine biosynthesis pathway and the consequent cellular effects that ultimately lead to fungal cell death.
Comprehensive in vitro susceptibility testing has demonstrated that this compound retains potent activity against Aspergillus fumigatus regardless of azole resistance status. A multicenter study evaluating 332 A. fumigatus sensu lato clinical isolates, including 312 A. fumigatus sensu stricto and 20 cryptic species, revealed that this compound exhibited consistent activity against both azole-susceptible and azole-resistant strains [5].
Table 1: In Vitro Activity of this compound Against Azole-Resistant A. fumigatus Clinical Isolates
| Strain Characteristic | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₉₀ (mg/L) |
|---|---|---|---|
| A. fumigatus sensu stricto (total) | 312 | 0.008-0.125 | 0.064 |
| Azole-susceptible isolates | 268 | 0.008-0.125 | 0.064 |
| Azole-resistant isolates | 44 | 0.016-0.125 | 0.064 |
| TR34/L98H mutants | 24 | 0.016-0.125 | 0.064 |
| G54 mutants | 5 | 0.032-0.064 | 0.064 |
| TR46/Y121F/T289A mutants | 1 | 0.032 | 0.032 |
| Other Cyp51A mutations | 4 | 0.016-0.064 | 0.064 |
| Wild-type Cyp51A (azole-resistant) | 10 | 0.016-0.125 | 0.125 |
| Cryptic species (total) | 20 | 0.004-0.016 | 0.016 |
| Azole-resistant cryptic species | 18 | 0.004-0.016 | 0.016 |
| Amphotericin B-resistant cryptic species | 13 | 0.004-0.016 | 0.016 |
The data clearly demonstrate that this compound's minimum inhibitory concentrations (MICs) remain within a narrow, potent range regardless of azole resistance mechanisms or amphotericin B resistance [5]. This consistent activity across diverse resistance profiles underscores this compound's potential as a therapeutic option for infections caused by multidrug-resistant Aspergillus isolates.
This compound exhibits a broad spectrum of activity against numerous filamentous fungi and dimorphic pathogens while showing no clinically relevant activity against yeasts or Mucorales [3] [4]. This selective spectrum is attributed to phylogenetic variations in the DHODH enzyme across fungal species.
Table 2: Spectrum of this compound Activity Against Various Fungal Pathogens
| Fungal Organism | This compound MIC Range (mg/L) | Clinical Relevance |
|---|---|---|
| Aspergillus fumigatus (azole-susceptible) | 0.008-0.125 | Primary treatment option |
| Aspergillus fumigatus (azole-resistant) | 0.016-0.125 | Salvage therapy |
| Aspergillus lentulus | 0.004-0.016 | Intrinsically less susceptible to azoles |
| Aspergillus terreus | 0.016-0.064 | Amphotericin B resistant |
| Lomentospora prolificans | 0.008-0.032 | Pan-resistant to most antifungals |
| Scedosporium apiospermum | 0.016-0.064 | Variable susceptibility to antifungals |
| Coccidioides spp. | 0.008-0.032 | Alternative to azoles |
| Fusarium spp. | Variable, species-dependent | Limited treatment options |
| Microascus/Scopulariopsis | 0.016-0.125 | Often multidrug-resistant |
| Candida spp. | >8 | No activity |
| Mucorales | >8 | No activity |
| Cryptococcus neoformans | >8 | No activity |
The distinctive spectrum of this compound makes it particularly valuable for treating infections with limited therapeutic options, including lomentosporiosis, scedosporiosis, and infections caused by cryptic Aspergillus species [4] [2]. Importantly, the lack of cross-resistance with existing antifungal classes positions this compound as an important addition to the antifungal armamentarium.
The efficacy and safety of this compound in treating invasive fungal diseases (IFDs) have been evaluated in a single-arm, open-label, phase 2b study involving patients with limited therapeutic options [6] [7]. This multicenter international trial enrolled 203 patients with proven IFDs or probable invasive pulmonary aspergillosis who had failed, were intolerant to, or had infections resistant to standard antifungal therapies.
Table 3: Clinical Efficacy of this compound in Phase 2b Trial (Modified ITT Population, n=202)
| Efficacy Endpoint | Day 42 Results | Day 84 Results |
|---|---|---|
| Successful global response (complete/partial improvement) | 28.7% (58/202) [95% CI: 22.6-35.5] | 27.2% (55/202) [95% CI: 21.2-33.9] |
| Successful global response (including stable disease) | 75.2% (152/202) [95% CI: 68.7-81.0] | 63.4% (128/202) [95% CI: 56.3-70.0] |
| Successful clinical response | 59.9% (121/202) [95% CI: 52.8-66.7] | 54.0% (109/202) [95% CI: 46.8-61.0] |
| All-cause mortality | 11.9% (24/202) [95% CI: 7.8-17.2] | 16.3% (33/202) [95% CI: 11.5-22.2] |
The trial included patients with diverse fungal pathogens, with Aspergillus spp. representing the largest group (n=101), including 22 azole-resistant strains [6]. Other pathogens included Lomentospora prolificans (n=26), Scedosporium spp. (n=22), Coccidioides spp. (n=41), and other rare fungi (n=12) [6] [7]. The study demonstrated that this compound provided clinical benefit across this spectrum of difficult-to-treat infections, with a satisfactory safety profile.
The safety profile of this compound has been characterized through clinical trials, revealing generally manageable adverse events. In the phase 2b study, the mean dosing duration was 73 days (SD 25) for the 203 patients in the main treatment phase, with 114 patients receiving extended treatment (mean 361 days, SD 220) [6]. The most notable safety findings included:
Hepatic effects: Medically significant liver enzyme elevations, adjudicated to be at least possibly related to this compound, occurred in 20 of 203 patients (10%). These were managed to resolution by dose modification in 14 patients (7%) or by treatment discontinuation in 6 patients (3%) [6].
Gastrointestinal effects: Mild to moderate, self-limiting gastrointestinal intolerance occurred in 20 of 203 patients (10%) [6].
No treatment-related deaths were reported in the phase 2b trial, supporting the acceptable safety profile of this compound for this seriously ill patient population with limited alternatives [6] [7].
Although intrinsic resistance to this compound is exceptionally rare in clinical isolates of Aspergillus fumigatus (0/975 isolates in one comprehensive screening) [1], resistance can be selected under laboratory conditions. The frequency of spontaneous resistance development for this compound has been shown to be higher than for voriconazole but lower than for itraconazole [1].
The primary mechanism of resistance involves non-synonymous mutations in the PyrE gene encoding dihydroorotate dehydrogenase (DHODH), with a particular hotspot at amino acid position G119 [1]. Common substitutions include G119C, G119V, G119R, and G119S, with G119C and G119V being the most frequently observed in laboratory-selected resistant mutants [1]. These mutations reduce this compound's binding affinity to the target enzyme without completely abolishing its catalytic function, allowing fungal survival while conferring resistance.
A significant concern regarding this compound resistance stems from potential environmental selection due to agricultural use of fungicides with similar mechanisms of action. Recent research has demonstrated that exposure of A. fumigatus to the agrochemical fungicide ipflufenoquin in vitro can select for strains that are cross-resistant to this compound [8]. These resistant strains harbor mutations in the DHODH enzyme (including G119V, G119S, G119R, H134L, D273G, and K276T) and show no substantial growth defects, suggesting they could potentially persist and propagate in the environment [8].
This finding underscores the importance of antifungal stewardship and environmental monitoring for this compound resistance even before its widespread clinical use, mirroring the lessons learned from the emergence of azole resistance linked to agricultural fungicide use.
The fitness cost associated with this compound resistance mutations varies by specific amino acid substitution. Laboratory investigations have demonstrated that strains with G119V substitutions exhibit a small but significant reduction in growth rate, while strains with G119C substitutions show no reduction in growth rate compared to wild-type isolates [1]. These in vitro findings have been corroborated by in vivo pathogenicity models, suggesting that some resistant mutants may retain full virulence potential [1].
The potential for combination therapy involving this compound and other antifungal agents has been systematically evaluated in vitro using checkerboard broth microdilution assays. These investigations reveal complex interaction patterns that vary by both the companion antifungal agent and the fungal species tested [9].
The diagram above summarizes the interaction profiles between this compound and other antifungal classes, highlighting the important unidirectional antagonism observed with mould-active azoles.
Table 4: Interaction Profiles of this compound with Other Antifungal Agents
| Antifungal Combination | Interaction Type | Specific Findings | Clinical Implications |
|---|---|---|---|
| This compound + Voriconazole | Unidirectional antagonism | This compound MICs increase 4-fold but remain within wild-type distributions; voriconazole MICs unaffected | Avoid combination with azole-susceptible isolates; potential utility for azole-resistant strains |
| This compound + Posaconazole | Unidirectional antagonism | Similar to voriconazole pattern; strongest effect in A. niger | Not recommended for routine use |
| This compound + Isavuconazole | Unidirectional antagonism | Consistent with other mould-active azoles | Not recommended for routine use |
| This compound + Fluconazole | Indifference | No mutual interference | Can be co-administered if needed for mixed infections |
| This compound + Amphotericin B | Variable (species-dependent) | Antagonism in A. niger; indifference in other species | Use with caution; monitor efficacy |
| This compound + Terbinafine | Indifference | No mutual interference | Potential for synergistic combinations against difficult pathogens |
| This compound + Caspofungin | Indifference | No mutual interference | Possible combination strategy worth exploration |
Despite the in vitro antagonism observed with mould-active azoles, it is noteworthy that in the phase 2b clinical trial, patients receiving this compound in combination with azoles had similar clinical outcomes to those receiving this compound monotherapy [9]. This discrepancy between in vitro and in vivo observations highlights the complexity of translating laboratory interaction data to clinical practice and suggests that even with increased MICs, this compound concentrations may remain therapeutic in patients.
Protocol Purpose: Standardized method for determining minimum inhibitory concentrations (MICs) of this compound against filamentous fungi [5] [1].
Materials and Reagents:
Procedure:
Interpretive Criteria: While formal breakpoints have not yet been established by regulatory agencies, epidemiological cutoff values (ECVs) have been proposed. For A. fumigatus, the MIC distribution for wild-type isolates ranges from 0.008 mg/L to 0.125 mg/L, with isolates exhibiting MICs >0.125 mg/L considered non-wild-type and potentially harboring resistance mechanisms [5] [1].
Protocol Purpose: Determine the spontaneous mutation frequency leading to this compound resistance in Aspergillus fumigatus [1].
Procedure:
Expected Results: The spontaneous resistance frequency for this compound typically ranges from 10⁻⁷ to 10⁻⁸, which is lower than that observed for itraconazole but higher than for voriconazole [1].
This compound represents a significant advancement in antifungal therapeutics, particularly for the management of infections caused by azole-resistant Aspergillus fumigatus and other difficult-to-treat molds. Its novel mechanism of action, potent and consistent activity against resistant isolates, favorable pharmacokinetic profile, and demonstrated clinical efficacy in patients with limited options position it as a valuable addition to the antifungal armamentarium.
The ongoing Phase 3 clinical trial (NCT05101187) will provide further evidence regarding this compound's efficacy and safety in larger patient populations. However, the potential for resistance development, particularly through environmental selection by agrochemical fungicides with similar mechanisms of action, underscores the need for ongoing surveillance and prudent use upon clinical introduction [8].
For researchers and clinical microbiologists, the protocols and data presented in these application notes provide comprehensive guidance for evaluating this compound activity against clinical isolates and monitoring for emerging resistance. As the clinical development of this compound progresses, it holds promise for addressing the growing challenge of antifungal resistance in medical mycology.
Invasive fungal infections represent a growing global health threat, with mortality rates exceeding 1.5 million annually and particular risk to immunocompromised populations [1]. The clinical arsenal against these infections has been limited to three main antifungal classes—polyenes, azoles, and echinocandins—until the recent development of orotomides, the first novel antifungal class in two decades [2]. Olorofim (formerly F901318) is the pioneering agent in this class, exhibiting a unique mechanism of action that differentiates it from currently available antifungal therapies [3]. This small molecule antifungal represents a significant advancement in medical mycology, particularly for the treatment of resistant mold infections and those lacking effective therapeutic options.
This compound exerts its antifungal effect through reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [4]. By specifically targeting the fungal version of this enzyme (class II DHODH), which shares only approximately 30% identity with its human counterpart, this compound achieves selective fungal toxicity with minimal human enzyme inhibition (2000-fold less effective) [4] [5]. This inhibition disrupts the conversion of dihydroorotate to orotate, thereby preventing the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP)—essential precursors for multiple cellular processes [3]. The resulting pyrimidine depletion affects DNA and RNA synthesis, cell cycle regulation, and critically, the biosynthesis of UDP-sugars required for cell wall components including 1,3-β-D-glucan and chitin [4].
The following diagram illustrates this compound's unique mechanism of action within the fungal pyrimidine biosynthesis pathway:
Figure 1: This compound Inhibition of Fungal Pyrimidine Biosynthesis. This compound specifically targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the formation of UMP and UTP, ultimately affecting both nucleic acid synthesis and cell wall integrity through UDP-sugar depletion.
The antifungal activity of this compound manifests through multiple morphological effects on fungal cells. Against conidia, this compound demonstrates fungistatic activity by preventing germination while permitting isotropic growth [3] [5]. For germ tubes and vegetative hyphae, the drug immediately slows elongation and, with prolonged exposure (34 hours), induces hyphal swelling and lysis [3]. Additional cellular changes include increased septation, vacuolar enlargement, and cell wall remodeling characterized by reduced 1,3-β-D-glucan at hyphal tips with compensatory chitin increase [5]. These effects collectively contribute to this compound's time-dependent fungicidal activity against susceptible molds, with complete cell death observed after approximately 120 hours of exposure [4].
This compound demonstrates a pharmacokinetic profile that supports its development for both oral and intravenous administration, addressing a significant clinical need for systemically active antifungal agents with favorable bioavailability characteristics [3]. The drug exhibits a large volume of distribution (approximately 3 L/kg), suggesting extensive tissue penetration, which is particularly relevant for the treatment of deep-seated fungal infections [3]. This property may contribute to this compound's observed efficacy in challenging infection sites, including some central nervous system penetration, as evidenced by its activity in murine models of CNS coccidioidomycosis [3] [4].
A critical characteristic of this compound's pharmacokinetics is its high plasma protein binding (>99%), which influences the interpretation of total drug concentrations and necessitates careful consideration of free drug levels for antimicrobial efficacy [3]. The drug demonstrates a moderate elimination half-life of approximately 20-30 hours, supporting once-daily or potentially less frequent dosing regimens [3]. Oral bioavailability exceeds 45%, making the oral formulation clinically viable for both inpatient and outpatient therapy [3]. The following table summarizes the key pharmacokinetic parameters of this compound based on currently available data:
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Volume of Distribution | ~3 L/kg | Suggests extensive tissue penetration, potentially effective for deep-seated infections |
| Plasma Protein Binding | >99% | High binding may influence free drug concentrations; monitoring may be necessary |
| Elimination Half-life | 20-30 hours | Supports once-daily dosing regimen |
| Oral Bioavailability | >45% | Suitable for oral administration with transition from IV formulation |
| Primary Metabolic Pathway | Multiple CYP450 enzymes | Potential for drug-drug interactions; weak CYP3A4 inhibition |
| Trough Concentration (Cmin)/MIC | Key PK/PD parameter | Target values being established in ongoing clinical trials |
The metabolism of this compound involves multiple cytochrome P450 enzymes, creating potential for drug-drug interactions that must be considered in the typically complex medication regimens of immunocompromised patients [3] [4]. This compound itself acts as a weak inhibitor of CYP3A4, though the clinical significance of this property appears limited [3]. Currently, the trough concentration (Cmin) to minimum inhibitory concentration (MIC) ratio has been identified as the key pharmacokinetic/pharmacodynamic (PK/PD) index correlating with efficacy, though specific target values are still being refined through ongoing clinical trials [3] [4].
From a safety perspective, the clinical experience with this compound has revealed a generally tolerable profile. Reported adverse effects include infusion site reactions (pain and phlebitis) with intravenous administration and occasional dizziness [3]. The oral formulation may circumvent the infusion-related issues, potentially improving patient tolerance during extended treatment courses. The favorable selectivity for fungal DHODH (2000-fold greater potency against fungal versus human enzyme) likely contributes to the therapeutic window observed in early clinical experiences [4] [5].
The optimization of this compound dosing regimens represents a critical aspect of its clinical development, particularly given its novel mechanism of action and the serious infections it targets. While the complete definitive dosing regimen remains under investigation in ongoing Phase 3 clinical trials (NCT05101187), important pharmacokinetic/pharmacodynamic principles have emerged to guide therapeutic optimization [4] [5]. The correlation between trough concentrations (Cmin) relative to MIC has been established as the primary PK/PD driver for efficacy, supporting dose selection aimed at maintaining adequate drug exposure throughout the dosing interval [3] [4].
Based on the pharmacokinetic characteristics of this compound—including its moderate elimination half-life (20-30 hours) and time-dependent fungicidal activity—once-daily dosing appears pharmacologically appropriate [3] [4]. The drug's post-antifungal effect and prolonged persistent effects on hyphal recovery further support this dosing frequency, as exposures significantly above the MIC may not need to be maintained continuously throughout the dosing interval [3]. The high protein binding (>99%) necessitates consideration of free versus total drug concentrations when establishing PK/PD targets, particularly in patients with altered protein binding or those receiving concurrent medications that might displace this compound from binding proteins [3].
Table 2: Current Dosing Considerations and Clinical Experience with this compound
| Dosing Aspect | Current Evidence | Implications for Regimen Optimization |
|---|---|---|
| Administration Routes | Oral and IV in development | Potential for sequential therapy (IV to oral) |
| Dosing Frequency | Once daily supported by PK profile | Consistent with 20-30 hour half-life |
| PK/PD Target | Cmin/MIC ratio | Dosing should maintain trough above pathogen MIC |
| Special Populations | Limited data in hepatic/renal impairment | Requires study in upcoming clinical trials |
| Therapeutic Drug Monitoring | Potential role based on high protein binding | May be valuable given variable protein binding in critically ill |
| Drug-Drug Interactions | Metabolized by multiple CYP450 enzymes | Requires attention in polypharmacy scenarios |
For difficult-to-treat infections, including central nervous system involvement, the large volume of distribution and observed efficacy in animal models of CNS coccidioidomycosis suggest that this compound achieves adequate concentrations at sites of infection [3] [4]. However, specific dose adjustments for these infections have not been established. The ongoing Phase 3 trial is expected to provide more definitive guidance on dosing across various infection types and patient populations, including those with hepatic or renal impairment, for which specific dosing recommendations are not yet available [4] [5].
The potential for therapeutic drug monitoring (TDM) deserves consideration given this compound's high protein binding and the narrow therapeutic index of many antifungal agents. While TDM practices have been well-established for azole antifungals, the role for this compound TDM will depend on the eventual correlation between drug exposure and both efficacy and toxicity outcomes in larger clinical trials [4]. The weak CYP3A4 inhibition by this compound suggests that drug interaction concerns, while present, may be less pronounced than with triazole antifungals, which are potent CYP450 inhibitors and substrates [3].
Standardized methodologies for determining this compound minimum inhibitory concentrations (MICs) follow either EUCAST or CLSI guidelines for filamentous fungi, with specific testing conditions optimized for this novel antifungal agent [2]. The reference broth microdilution method involves preparing serial two-fold dilutions of this compound in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS [2]. Inocula are prepared from fresh cultures (7-14 days for molds) adjusted to a final concentration of 0.4-5×10⁴ CFU/mL in 96-well microtiter plates [2]. Incubation occurs at 35°C for 48 hours for Aspergillus species and other molds, while dimorphic fungi may require extended incubation at 35°C or room temperature for up to 4 days depending on the species [2]. Endpoint determination follows EUCAST recommendations, with the MIC defined as the lowest concentration producing complete inhibition of visual growth [2].
Quality control strains including Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 should be incorporated into each testing batch to ensure reproducibility [2]. For this compound specifically, additional quality control ranges are being established through multicenter studies. Essential methodological considerations include the avoidance of excess pyrimidines in testing media, as supplementation with ≥5 mM exogenous pyrimidine can reverse this compound's antifungal activity—though this concentration far exceeds physiological levels (~15 μM in human serum) [3] [4].
Comprehensive characterization of this compound's pharmacokinetic profile involves studies in relevant animal models and human subjects. Protocol designs typically include intensive sampling strategies following both single and multiple doses to define fundamental PK parameters [3] [4]. For human studies, serial blood samples are collected pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) following intravenous and oral administration to assess absolute bioavailability [4]. Continued sampling at 36 and 48 hours post-dose enables accurate estimation of terminal elimination half-life [4].
Bioanalytical methods for quantifying this compound concentrations typically employ liquid chromatography with tandem mass spectrometry (LC-MS/MS) with demonstrated precision, accuracy, and a lower limit of quantification adequate to characterize the drug's pharmacokinetic profile throughout the dosing interval [4]. Method validation should include assessment of matrix effects, extraction efficiency, and stability under various storage conditions [4]. For protein binding determination, equilibrium dialysis remains the preferred method, with verification that the high protein binding (>99%) does not significantly influence drug disposition in the assay system [3].
Protocols for investigating this compound resistance mechanisms involve serial passage experiments under drug pressure and characterization of clinical isolates with reduced susceptibility [4]. Molecular techniques include sequencing of the DHODH gene (pyr4) from resistant isolates, with particular attention to the N-terminal helical domain where this compound binds [4]. Functional characterization of mutations involves heterologous expression of variant pyr4 genes in susceptible backgrounds and enzymatic assays comparing DHODH inhibition between wild-type and mutant enzymes [4].
The experimental workflow for comprehensive resistance assessment includes:
This compound is currently in Phase 3 clinical development (NCT05101187) following promising results in earlier phase trials [4] [5]. The drug has received significant regulatory recognition for its potential in addressing unmet needs in antifungal therapy, including Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for invasive aspergillosis, lomentosporiosis, scedosporiosis, and scopulariosis in November 2019, and for CNS coccidioidomycosis in October 2020 [4]. Additionally, this compound has been granted Orphan Drug Designation by both the FDA and European Medicines Agency (EMA) for multiple indications including invasive aspergillosis, coccidioidomycosis, and infections caused by Lomentospora prolificans, Scedosporium, and Scopulariopsis [4].
The ongoing Phase 3 trial employs a open-label, single-arm design comparing this compound against standard care in patients with invasive fungal infections caused by Aspergillus species and other rare molds [4] [5]. The primary endpoint focuses on all-cause mortality at day 42, with secondary endpoints including clinical, mycological, and radiological response rates [4]. Patient populations include those with proven or probable invasive fungal infections refractory to or intolerant of standard antifungal therapies, as well as those with infections for which no standard therapy exists [4].
Preliminary clinical data from case reports and early-phase trials demonstrate promising efficacy against challenging invasive fungal infections [3] [4]. Successful outcomes have been reported in patients with disseminated lomentosporiosis and refractory coccidioidomycosis, including cases with central nervous system involvement that had failed multiple conventional antifungal agents [3] [4]. These early clinical experiences provide encouraging evidence of this compound's potential in managing the most difficult-to-treat mold infections, particularly those with limited therapeutic options.
Future research directions should focus on:
This compound represents a significant advancement in antifungal therapeutics through its novel mechanism of action targeting fungal pyrimidine biosynthesis. The pharmacokinetic profile—characterized by good oral bioavailability, extensive tissue distribution, and a half-life supporting once-daily dosing—positions this compound as a promising treatment option for invasive mold infections. As Phase 3 clinical trials progress, optimized dosing regimens informed by the Cmin/MIC PK/PD relationship will be crucial for maximizing therapeutic efficacy while minimizing toxicity and resistance development. The ongoing clinical evaluation of this compound addresses a critical unmet need in medical mycology, particularly for infections resistant to current antifungal classes or those with limited treatment options.
This compound (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action that addresses critical gaps in current antifungal therapy. This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, ultimately disrupting fungal nucleic acid synthesis and cell wall formation [1] [2]. This compound demonstrates potent activity against a broad spectrum of moulds and dimorphic fungi, including Aspergillus species, Lomentospora prolificans, Scedosporium species, and Coccidioides species, while notably lacking activity against yeasts and Mucorales due to phylogenetic differences in the target DHODH enzyme [1] [2] [3]. With the rising incidence of azole-resistant Aspergillus fumigatus and the intrinsic resistance of many rare moulds to currently licensed antifungals, this compound presents a promising therapeutic alternative that is currently in phase 3 clinical trials [1] [3].
The investigation of this compound in combination with other antifungal classes is driven by several research and clinical considerations: the need to overcome resistance, the potential for enhanced efficacy, and the reality of clinical scenarios where patients may be transitioning between antifungals or receiving prophylactic regimens. However, recent studies have revealed complex interaction patterns between this compound and other antifungal classes, particularly a concerning unidirectional antagonism with mould-active azoles that warrants careful consideration in both research design and clinical application [4] [5] [6]. These application notes provide detailed methodologies and data interpretation frameworks for evaluating this compound combinations in vitro, specifically designed for researchers and drug development professionals.
Table 1: In Vitro Interactions of this compound with Various Antifungal Agents Against Aspergillus Species
| Antifungal Combination | Interaction Type | Key Observations | Species-Specific Considerations |
|---|---|---|---|
| Mould-active azoles (voriconazole, posaconazole, isavuconazole) | Unidirectional antagonism | Azoles increase this compound MIC 4-fold; this compound does not affect azole MICs [4] [6] | Strongest effect in A. niger; interactions remain within wild-type distributions for most species [6] |
| Fluconazole | Indifference | No mutual interference observed [6] | Consistent across Aspergillus species |
| Amphotericin B | Antagonism (species-dependent) | This compound antagonizes amphotericin B activity [6] | Documented in A. niger; requires further species evaluation |
| Terbinafine | Indifference | No mutual interference observed [6] | Consistent across tested strains |
| Caspofungin | Indifference | No mutual interference observed [6] | Documented for Aspergillus species |
| Candida spp. combinations | Indifference | This compound + fluconazole or voriconazole against Candida species [6] | Relevant for co-infection scenarios despite intrinsic this compound resistance |
Table 2: Quantitative Changes in this compound MIC Values in Combination with Azoles
| Aspergillus Species/Strain | This compound MIC Alone (mg/L) | This compound MIC + Azole (mg/L) | Fold-Change | Clinical Relevance |
|---|---|---|---|---|
| A. fumigatus (wild-type) | 0.06 [4] | 0.24 [4] | 4× | Remains within wild-type susceptibility distribution [6] |
| A. fumigatus (TR34/L98H) | 0.06 [4] | 0.24 [4] | 4× | Relevant for azole-resistant strains |
| A. niger | Variable (species-dependent) | Significant increase [6] | >4× | Potentially clinically significant |
The activity of this compound against biofilm-forming A. fumigatus presents a specialized application for combination studies. Research demonstrates that this compound exhibits potent anti-biofilm activity when applied during early biofilm development stages (adhesion and germination phases) but has reduced efficacy against mature biofilms [7]. This temporal specificity highlights the importance of treatment timing in experimental design and suggests potential combination strategies with agents effective against mature biofilms, such as amphotericin B, which maintains activity throughout all biofilm developmental stages [7].
The unidirectional antagonism observed between mould-active azoles and this compound stems from complex metabolic rewiring in fungal cells. Transcriptomic analyses reveal that exposure to sub-MIC concentrations of azoles (particularly itraconazole and voriconazole) triggers upregulation of the pyrimidine biosynthesis pathway, effectively countering this compound's inhibitory action on DHODH [4]. This regulatory response appears to be mediated through transcriptional crosstalk between the ergosterol and pyrimidine biosynthetic pathways, rather than direct genetic mutations [4].
The molecular basis for this phenomenon involves azole-induced stress responses that broadly activate biosynthetic pathways, including those generating precursors for pyrimidine synthesis. Specifically, researchers have observed upregulation of the nitrate assimilation pathway and key genes such as glt1 (glutamate synthase) and the initial steps in pyrimidine biosynthesis that utilize glutamate (glnA, pyrD, and pyrABCN) [4]. This compensatory overexpression of pyrimidine pathway elements diminishes this compound's efficacy by increasing the flux through the targeted pathway.
Figure 1: Mechanism of Azole-Olorofim Antagonism: This diagram illustrates the sequential pathway through which azole exposure reduces this compound efficacy, involving ergosterol pathway inhibition, cellular stress response, transcriptional reprogramming, and subsequent pyrimidine biosynthesis upregulation.
While intrinsic resistance to this compound remains rare in clinical isolates of Aspergillus species (approximately 0.1% of strains), studies investigating transcriptional regulators have identified potential pathways to cross-resistance [4] [6]. Loss-of-function mutations in specific transcription factors, particularly HapB (a component of the heterotrimeric HapB/C/E complex) and AreA (a regulator of nitrogen metabolic genes), have been associated with reduced susceptibility to both azoles and this compound [4]. These findings suggest that certain genetic adaptations may confer simultaneous resistance to multiple antifungal classes through master regulatory mechanisms controlling distinct metabolic pathways.
The unidirectional antagonism between azoles and this compound necessitates careful consideration in several research contexts:
Protocol Design: Researchers should avoid combination strategies pairing this compound with mould-active azoles for Aspergillus species, particularly when investigating A. niger, which demonstrates the most pronounced antagonistic effect [6].
Translational Considerations: While in vitro data clearly demonstrates antagonism, the clinical relevance may be context-dependent. Interestingly, despite in vitro antagonism, some in vivo models suggest that combination therapy may still provide net therapeutic benefits in wild-type Aspergillus infections, though this appears suboptimal for azole-resistant strains [5].
Control Experiments: Studies investigating this compound efficacy should carefully control for recent azole exposure, as transcriptomic changes induced by azoles may persist and influence this compound susceptibility even after azole discontinuation [4].
Several combination approaches warrant further investigation based on current evidence:
Terbinafine Synergy: The indifference observed between this compound and terbinafine [6], combined with documented successful use of terbinafine combinations against other difficult-to-treat moulds [3], suggests this combination may be particularly valuable for pathogens like Microascus and Scedosporium species.
Caspofungin Combinations: The indifference between this compound and caspofungin [6] presents opportunities for sequential or combination therapy without pharmacological antagonism, potentially leveraging caspofungin's distinctive mechanism of action affecting cell wall integrity.
Candida Co-infection Scenarios: The demonstrated indifference between this compound and fluconazole against Candida species [6] indicates that this compound could be safely combined with fluconazole in polymicrobial infection models without compromising anti-Candida activity.
Principle: The checkerboard method systematically evaluates the interaction between two antifungal agents by testing serial concentrations of both compounds in a matrix format, allowing calculation of fractional inhibitory concentration (FIC) indices [6].
Materials:
Procedure:
Inoculum Preparation: Harvest spores from 5-day-old Aspergillus cultures on Sabouraud dextrose agar. Adjust suspension to 1-5×10⁶ CFU/mL in RPMI 1640, then dilute 1:50 for final inoculum of 2-10×10⁴ CFU/mL [6].
Drug Dilution Series:
Plate Setup:
Incubation and Reading:
Figure 2: Checkerboard Assay Workflow: This diagram outlines the sequential steps for performing broth microdilution checkerboard assays to evaluate this compound combinations with other antifungals, from inoculum preparation through data analysis.
Data Analysis:
Biofilm Susceptibility Testing: For evaluating this compound combinations against biofilm forms, modify standard protocols to account for developmental stages [7]:
Quality Control:
This compound represents a valuable addition to the antifungal development pipeline, particularly for resistant and rare mould infections. The in vitro combination data reveals a consistent pattern of unidirectional antagonism with mould-active azoles, likely mediated through transcriptional regulation of metabolic pathways. These findings have significant implications for both basic research and clinical trial design.
Key research recommendations emerging from current evidence include:
As this compound progresses through clinical development, these application notes and standardized protocols will support rigorous preclinical evaluation and rational combination strategy design, ultimately contributing to optimized therapeutic approaches for invasive fungal infections.
Adhering to standardized methods is the most critical step in obtaining reliable and reproducible Olorofim MIC data.
The following diagram outlines the core workflow for this compound susceptibility testing based on EUCAST guidelines:
This compound's activity is not uniform across all fungal pathogens. Understanding this spectrum is key to selecting appropriate isolates for testing and interpreting results.
The table below summarizes the in vitro activity of this compound against various pathogenic fungi, highlighting its distinct spectrum [1] [2] [3].
| Organism Group | Representative Species | This compound Activity & MIC Range | Key Notes |
|---|---|---|---|
| Aspergillus | A. fumigatus, A. flavus, A. niger, A. terreus | Potent activity (Modal MIC: 0.06 mg/L; Range: <0.004 - 0.25 mg/L) [1] | Includes activity against azole-resistant isolates [3]. |
| Fusarium | F. solani species complex | High MICs (Geometric mean: 0.581 µg/mL; Range up to >16 µg/mL) [4] [1] | Shows the greatest resistance to this compound [4]. |
| F. fujikuroi species complex | Greater potency (Lower MICs) [4] | Intra- and inter-species variability is significant [4]. | |
| Rare Moulds | Lomentospora prolificans, Scedosporium spp. | Potent in vitro activity [3] | Important for difficult-to-treat infections [3]. |
| Dermatophytes | e.g., Trichophyton spp. | MICs 0.03 - 0.06 mg/L [1] | Potent activity [1]. |
| Yeasts | Candida spp., Cryptococcus spp. | No activity [2] [3] | Lacks activity due to target enzyme variation [3]. |
| Mucorales | Mucor, Rhizopus spp. | No activity [3] | Lacks activity due to target enzyme variation [3]. |
Here are answers to specific challenges you might encounter during this compound testing.
The relationships between this compound and other antifungals in combination therapy are complex, as illustrated below:
Experimental data consistently shows that this compound activity against Fusarium is species-complex-specific. The F. solani Species Complex (FSSC) demonstrates significantly higher MICs compared to the F. fujikuroi Species Complex (FFSC) and the F. oxysporum Species Complex (FOSC).
The table below summarizes key in vitro findings from recent studies:
| Fusarium Species Complex | Reported MIC Range/Ratio | Key Findings and Geometric Mean MIC (GM MIC) | Source Study Context |
|---|---|---|---|
| General Fusarium spp. | 0.015 to >16 µg/mL [1] | GM MIC for 253 isolates: 0.581 µg/mL [1]. Activity is "moderate" and species-specific [2]. | Multi-locus study of 253 clinical/environmental isolates [1]. |
| *F. solani* Species Complex (FSSC) | Often >1 µg/mL to >4 µg/mL [3] [1] | GM MIC >4 µg/mL [3]. Consistently demonstrates the highest MICs among complexes [1]. | Various in vitro susceptibility studies [1] [3]. |
| *F. oxysporum* Species Complex (FOSC) | 0.03 - 0.5 µg/mL (50% inhibition) [4] | GM MIC 0.515 µg/mL [3]. Demonstrates greater susceptibility than FSSC [1]. | Evaluation of 45 clinical FOSC isolates [4]. |
| *F. fujikuroi* Species Complex (FFSC) | Lower MICs than FSSC [1] | Demonstrates greater potency (lower MICs) compared to FSSC [1]. | Comparative analysis within a large isolate collection [1]. |
If your experiments reveal high this compound MICs for a Fusarium isolate, follow this systematic approach to interpret your results.
The following diagram illustrates the key steps for conducting and interpreting this compound susceptibility testing for Fusarium isolates:
Q1: What is the proposed mechanism behind the intrinsic reduced susceptibility of F. solani to this compound? While the exact mechanism is still an area of research, it is hypothesized that intrinsic differences in the drug target (dihydroorotate dehydrogenase, DHODH) or in cellular pathways among Fusarium species complexes may be responsible [2]. This is a focus of ongoing investigation.
Q2: My F. solani isolate shows an intermediate MIC. How should this be interpreted? Some variability within a species complex is normal. The critical point is the consistent trend showing FSSC has significantly higher MICs than other complexes [1] [3]. Categorize your isolate based on its species complex membership and compare its MIC to the established ranges for that complex, rather than to an absolute breakpoint.
Q3: Are there any other antifungals with better activity against F. solani? Fusarium species are notoriously multidrug-resistant. Current guidelines may suggest voriconazole or amphotericin B, but these also have limited effectiveness [1]. The search for more effective treatments against resistant pathogens like FSSC is precisely why novel antifungals like this compound are being developed [6] [7].
The table below summarizes key in vitro findings on this compound's activity against relevant fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal that prevents visible fungal growth; a higher MIC indicates lower drug activity [1] [2].
| Fungal Species | MIC90 / MIC Range (mg/L) | Interpretation | Key Reference |
|---|---|---|---|
| Alternaria alternata | >4 mg/L (MIC90) | Limited activity | [1] |
| Exophiala dermatitidis | >4 mg/L (MIC90) | Limited activity | [1] [3] |
| Various Aspergillus spp. (e.g., A. fumigatus) | 0.025 - 0.053 mg/L (GMIC) | Strong activity | [1] [2] |
| Madurella mycetomatis | 0.063 mg/L (MIC90) | Good activity | [1] |
| *Scedosporium* spp. | 0.03 - 0.5 mg/L (MIC90) | Good to moderate activity | [1] |
For reliable and reproducible MIC testing of this compound against filamentous fungi, follow these established standards.
This is the reference method for determining MICs [3] [1].
Understanding why this compound is ineffective against some fungi is crucial for troubleshooting.
The intrinsic resistance in dematiaceous fungi like Alternaria and Exophiala is not fully understood but may involve several factors:
Here are answers to common technical questions, based on the latest published and clinical trial data.
What is this compound's mechanism of action? this compound is the first-in-class antifungal from the orotomide family. It acts as a reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1] [2]. This inhibition disrupts the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are crucial for DNA/RNA synthesis, cell cycle regulation, and the formation of UDP-sugars needed for fungal cell wall components like chitin and β-1,3-glucan [3] [2]. The following diagram illustrates the targeted pathway and consequences of DHODH inhibition.
What is the evidence for this compound's tissue penetration, particularly in the CNS? Direct measurements of this compound concentrations in specific tissues are not published. Evidence for tissue penetration is primarily inferred from efficacy data in animal models of invasive infection [4] [5].
What are the established dosing regimens in models and humans? Dosing varies between animal studies and human trials. The table below summarizes key regimens.
| Model / Trial | Dosing Regimen | Key Context / Note |
|---|---|---|
| Murine CNS Infection [4] | 20-40 mg/kg/day (orally), fractionated (e.g., 13.3 mg/kg three times daily) | More frequent dosing associated with enhanced survival and sustained fungal burden reduction in the brain. |
| Murine Disseminated Infection [6] | 45 mg/kg/day intraperitoneally (15 mg/kg every 8 hours) | -- |
| Human Phase 2b Trial [7] | Loading dose: 150 mg twice on day one. Maintenance: 90 mg twice daily from day two. | This simplified regimen was implemented after initial pharmacokinetic data from the first patients. |
Here are detailed methodologies from cited research to assist in your experimental design.
Protocol 1: Murine Model of CNS Coccidioidomycosis [4]
Protocol 2: In Vitro Analysis of Cellular Morphology [3]
Since specific pharmacokinetic models for this compound are not public, here are suggestions for your research.
| Parameter | Detailed Specification |
|---|---|
| Reversal Phenomenon | Exogenous pyrimidines (e.g., uridine, uracil) can bypass the dihydroorotate dehydrogenase (DHODH) blockade, counteracting this compound's antifungal effect in vitro [1] [2]. |
| Critical Concentration | Reversal occurs at pyrimidine concentrations ≥ 5 mM (millimolar) [1] [2] [3]. |
| Physiological Context | Human serum pyrimidine concentration is approximately 15 µM (micromolar) [1] [2]. |
| Practical Implication | The scavenging of pyrimidines from a host's serum is insufficient to reverse the antifungal activity of this compound in vivo, as the required level is over 300 times higher than what is biologically available [1] [2] [3]. |
The reversal of this compound by exogenous pyrimidines is a crucial in vitro observation that validates its unique mechanism of action. However, the high concentration required for this effect confirms its specificity and potential efficacy in a clinical setting, where such levels are not attainable [1] [2].
This compound is a first-in-class antifungal from the orotomide class. Its unique mechanism of action and spectrum of activity also explain its lack of effect against certain fungi.
| Fungal Group | Examples | This compound Activity |
|---|---|---|
| Moulds & Dimorphic Fungi | Aspergillus spp., Lomentospora prolificans, Scedosporium spp., Coccidioides spp. [1] [2] | Active |
| Yeasts | Candida spp., Cryptococcus neoformans [2] [4] | Not Active |
| Mucorales | Rhizopus, Mucor, Lichtheimia, Rhizomucor, Cunninghamella [1] [2] [5] | Not Active (Intrinsic Resistance) |
The intrinsic resistance in Mucorales and yeasts is attributed to variations in the structure of the DHODH enzyme target, which prevent this compound from binding effectively [2] [4].
For researchers needing to confirm the intrinsic resistance of Mucorales to this compound in the laboratory, the following workflow and protocols are recommended.
Species Identification
Antifungal Susceptibility Testing (AST)
Q1: What is the clinical significance of this intrinsic resistance? This resistance means This compound is not a therapeutic option for infections caused by Mucorales (mucormycosis). The first-line treatment for these infections remains amphotericin B, with posaconazole or isavuconazole as alternatives [5] [6].
Q2: Can resistance to this compound develop in normally susceptible fungi like Aspergillus fumigatus? Yes. While rare, acquired resistance can occur in A. fumigatus through non-synonymous mutations in the pyrE gene (e.g., G119C, H116R, V200E), which encodes the DHODH target protein. Research shows that exposure to agricultural fungicides with the same mechanism can select for these mutants, leading to cross-resistance to this compound [8].
Q3: Are there any antifungal combinations involving this compound that I should be aware of? In vitro studies show that combining this compound with mould-active azoles (voriconazole, posaconazole, isavuconazole) can result in unidirectional antagonism, where the azoles reduce this compound's activity. This suggests that combination therapy with these agents should be approached with caution [4].
| Feature | Olorofim | Amphotericin B |
|---|---|---|
| Drug Class | Orotomide (first-in-class) [1] | Polyene [2] |
| Mechanism of Action | Inhibits fungal dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis [1] | Binds to ergosterol, forming pores and disrupting fungal cell membrane integrity [2] |
| Spectrum of Activity (Molds) | Broad range of filamentous and dimorphic fungi, including Aspergillus spp., Scedosporium spp., Lomentospora prolificans, and Fusarium spp. Inactive against Mucorales [1]. | Active against Aspergillus and Mucor species [2]. |
| Key Combination Finding | Unidirectional antagonism observed with mold-active azoles; this compound MICs increased but remained within wild-type distributions [3]. | Its activity was antagonized by this compound in a single strain of A. niger [3]. |
| Clinical Relevance | Effective in patients with few/no other options; 50.7% treatment success in a Phase 2b trial for invasive fungal diseases [1]. | A cornerstone therapy, but use is limited by significant renal toxicity [3]. |
The available data comes from a 2025 study that investigated the in vitro interactions of this compound with various antifungals, including Amphotericin B [3].
The following diagram illustrates the distinct cellular targets of this compound and Amphotericin B, which explains their different spectra of activity.
When interpreting the combination study data, please note:
The distinct molecular targets of olorofim and fosmanogepix result in different downstream cellular effects, which can be visualized and are supported by specific experimental methodologies.
This compound selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. This inhibition leads to a critical deficiency in uridine monophosphate (UMP) and uridine triphosphate (UTP), which are essential precursors for DNA/RNA synthesis and for creating UDP-sugars needed for cell wall components like chitin and glucan [2] [1].
Key Experimental Evidence for this compound:
Fosmanogepix is a prodrug rapidly converted to its active form, manogepix [3] [4]. Manogepix inhibits the fungal enzyme Gwt1 (GPI-anchored wall protein transfer 1), which is essential for the inositol acylation step in Glycosylphosphatidylinositol (GPI) anchor biosynthesis [3]. This process is critical for the maturation and trafficking of key mannoproteins to the fungal cell wall.
Key Experimental Evidence for Fosmanogepix/Manogepix:
The following table summarizes key quantitative data from antimicrobial susceptibility testing, providing a direct comparison of the drugs' potencies against various pathogens.
| Pathogen / Drug | This compound MIC Values / Activity | Fosmanogepix (Manogepix) MIC Values / Activity |
|---|---|---|
| Aspergillus fumigatus (azole-susceptible) | Active at low µg/mL concentrations [1] | Active at low µg/mL concentrations [3] |
| Aspergillus fumigatus (azole-resistant) | Retains activity (no cross-resistance) [5] [1] | Retains activity (no cross-resistance) [3] |
| Candida albicans | No activity [5] [1] | Active (MIC ~0.008 µg/mL) [3] |
| Candida auris | No activity [1] | Active [3] |
| Candida glabrata (echinocandin-resistant) | No activity [1] | Retains activity [3] |
| Scedosporium spp. | Active [5] | Active [3] |
| Lomentospora prolificans | Active [5] | Active [3] |
| Fusarium spp. | Variable activity [1] | Active (variable for some species) [3] |
| Coccidioides spp. | Active [5] | Active [3] |
| Mucorales | No activity [5] [1] | Variable to limited activity [3] |
This compound and fosmanogepix address critical gaps in the antifungal arsenal through their novel mechanisms, which also means there is no cross-resistance with existing azole or echinocandin drugs [3] [1]. Their primary differentiation lies in their spectrum:
For researchers, their unique targets also present opportunities for combination therapy, which could be explored to prevent resistance emergence or enhance efficacy against complex infections.
| Pathogen | Olorofim MIC90 (mg/L) | Voriconazole MIC90 (mg/L) | Posaconazole MIC90 (mg/L) | Isavuconazole MIC90 (mg/L) | Amphotericin B MIC90 (mg/L) | Primary Citation |
|---|---|---|---|---|---|---|
| Scedosporium spp. | 0.25 - 0.5 | ≤2 [1] | Variable (Moderate activity) [1] | 5.7 - 7.4 [1] | 11.8 - 16.2 [1] | [2] |
| Lomentospora prolificans | 0.5 | >16 | >16 | >16 | >16 | [2] [3] |
| Pseudallescheria boydii | Data not specified in search results | ≤2 [1] | Moderate activity [1] | 5.7 [1] | 11.8 [1] | [1] |
| P. apiosperma | Data not specified in search results | ≤2 [1] | Moderate activity [1] | 7.4 [1] | 16.2 [1] | [1] |
The in vitro data presented relies on standardized reference methods to ensure consistency and comparability across studies.
This compound's unique mechanism of action and the intrinsic resistance of some fungi to standard drugs explain its distinct activity profile.
The following table consolidates susceptibility data from multiple studies for easy comparison. The Geometric Mean (GM) MIC, MIC50/MIC90 (MIC at which 50%/90% of isolates are inhibited), and Wild-Type Upper Limit (WT-UL) are key indicators of potency, with lower values indicating greater activity.
| Aspergillus Species Complex | Geometric Mean MIC (mg/L) | MIC50 / MIC90 (mg/L) | Modal MIC (mg/L) | Wild-Type Upper Limit (mg/L) | Citations |
|---|---|---|---|---|---|
| A. fumigatus (including azole-resistant) | 0.053 [1] | 0.06 / 0.125 [1] | 0.06 [1] | 0.125 [1] | [1] [2] |
| A. flavus | 0.029 [1] | 0.03 / 0.06 [1] | 0.03 [1] [2] | 0.06 [1] | [1] [2] |
| A. terreus | Information not explicitly provided | 0.008 / 0.016 [2] | 0.008 [2] | 0.016 [2] | [1] [2] |
| A. niger | Information not explicitly provided | 0.03 / 0.06 [2] | 0.03 [2] | 0.06 [2] | [1] [2] |
| A. nidulans | Information not explicitly provided | Information not explicitly provided | 0.06 [1] | 0.25 [1] | [1] |
| Cryptic Species (e.g., A. lentulus) | 0.015 - 0.017 (GM) [3] | Information not explicitly provided | Information not explicitly provided | Information not explicitly provided | [3] |
The susceptibility data in the table above were generated using standardized and validated protocols.
The workflow below illustrates the key steps of the EUCAST methodology used in these studies:
The following table compiles ECOFFs and MIC data from recent studies to facilitate comparison across different mold species and complexes [1]. The WT-UL represents the highest MIC value within the wild-type population, serving as the preliminary ECOFF.
| Mold Species / Complex | Number of Isolates | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | WT-UL (97.5%) (mg/L) |
|---|---|---|---|---|---|
| Aspergillus fumigatus | 1032 | 0.06 | 0.06 | 0.125 | 0.125 |
| Aspergillus flavus SC | 48 | 0.03 | 0.03 | 0.06 | 0.06 |
| Aspergillus terreus SC | 33 | 0.03 | 0.03 | 0.06 | 0.06 |
| Aspergillus nidulans SC | 25 | 0.06 | 0.06 | 0.125 | 0.25 |
| Aspergillus niger SC | 140 | 0.06 | 0.06 | 0.125 | 0.25 |
| Trichophyton rubrum | 15 | 0.06 | 0.06 | 0.125 | 0.125 |
Key Findings from the Data:
The quantitative data above were generated using standardized and validated methodologies. Here are the detailed experimental protocols for key assays.
This is the primary method used for determining the MIC values and subsequent ECOFFs in the cited studies [4] [1].
This method is used to study the interaction between this compound and other antifungal agents [5].
The process of determining the Epidemiological Cutoff Value (ECOFF) for a new antifungal like this compound involves a standardized sequence of steps, from data collection to final validation. The diagram below outlines this workflow.
Evidence from recent clinical trials and case reports supports olorofim's potential as a treatment for invasive infections caused by resistant molds.
A pivotal phase 2b study evaluated this compound in patients with invasive fungal diseases and limited treatment options. The results for infections caused by L. prolificans and Scedosporium spp. were promising [1] [2].
| Pathogen | Global Response at Day 42 | Global Response at Day 84 | All-Cause Mortality at Day 84 |
|---|---|---|---|
| Lomentospora prolificans (n=26) | 42.3% (11/26) [3] | 73.1% (19/26) [3] | 11.5% (3/26) [3] |
| Scedosporium spp. (n=22) | Information not specified in search results | Information not specified in search results | Information not specified in search results |
| Overall Trial Population (n=202) | 28.7% (58/202) [2] | 27.2% (55/202) [2] | 16.3% (33/202) [2] |
> Note on Response Criteria: In the phase 2b trial, "global response" was a composite of clinical, radiological, and mycological outcomes. When "stable disease" was classified as a success, the response rates for L. prolificans infections were 76.9% at day 42 and 73.1% at day 84 [3].
Quantitative laboratory data confirms this compound's potent activity against resistant pathogens at the cellular level.
| Antifungal Agent | Typical MIC/MEC against *L. prolificans* | Typical MIC against Scedosporium spp. |
|---|---|---|
| This compound | Low MIC (e.g., 0.06 μg/mL in a clinical case [3]) | Low MIC (Mode MIC: 0.03 μg/mL for S. apiospermum complex) [5] |
| Voriconazole | High MIC (Intrinsic resistance) [5] | Variable / High MIC [5] |
| Amphotericin B | High MIC (Intrinsic resistance) [5] | High MIC [5] |
| Terbinafine | Information not specified in search results | Information not specified in search results |
> Note: MIC stands for Minimum Inhibitory Concentration. A lower MIC value indicates greater potency of the drug against the pathogen.
For researchers aiming to replicate or build upon these findings, the methodologies from key studies are outlined below.
This compound's unique mechanism disrupts a fundamental biochemical pathway in fungi. The diagram below illustrates this targeted process.
This novel mechanism explains the lack of cross-resistance with existing antifungal classes like azoles and polyenes [6].
Based on the current evidence, this compound is a highly promising therapeutic option for invasive infections caused by Lomentospora prolificans and Scedosporium species. Its development addresses a critical unmet need in medical mycology.
| Feature | Olorofim (Orotomide Class) | Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) |
|---|---|---|
| Mechanism of Action | Inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine biosynthesis [1] [2]. | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis [3] [4]. |
| Primary Target | De novo pyrimidine synthesis pathway [2]. | Fungal cell wall component 1,3-β-D-glucan [5] [4]. |
| Spectrum of Activity | Molds and dimorphic fungi (e.g., Aspergillus, Scedosporium, Lomentospora prolificans). Lacks activity against yeasts and Mucorales [1] [2] [6]. | Primarily yeasts (especially Candida spp.). Fungistatic against Aspergillus molds. Lacks activity against Mucorales, Cryptococcus, and some rare molds [5] [3] [4]. |
| Activity Against Yeasts | No meaningful activity against Candida or Cryptococcus species [1] [2]. | Fungicidal against most Candida species [4]. |
The following diagrams illustrate the distinct pathways targeted by these two drug classes.
This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition depletes the fungal cell of uridine triphosphate (UTP), which is essential for the synthesis of UDP-sugars. These sugars are critical substrates for chitin synthase and glucan synthase, enzymes required for building the fungal cell wall. Consequently, the cell wall is disrupted, leading to inhibited growth and eventual cell death [1] [2].
Echinocandins directly target the fungal cell wall by non-competitively inhibiting the enzyme complex β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall. Inhibition leads to a weakened cell wall, making the fungal cell susceptible to osmotic pressure and causing cell lysis and death [3] [4].